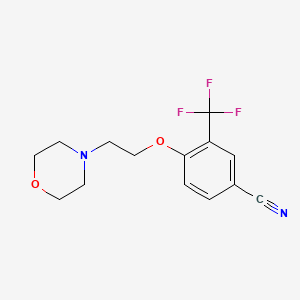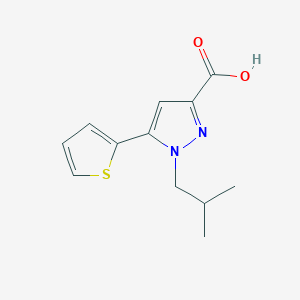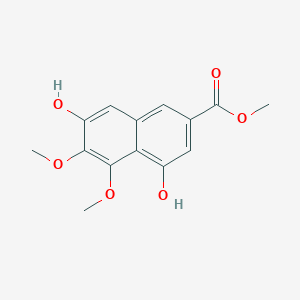![molecular formula C14H10F2O2 B12073392 2-(2',5-Difluoro-[1,1'-biphenyl]-2-yl)acetic acid](/img/structure/B12073392.png)
2-(2',5-Difluoro-[1,1'-biphenyl]-2-yl)acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2’,5-Difluoro-[1,1’-biphenyl]-2-yl)acetic acid is an organic compound with the molecular formula C14H10F2O2 It is a derivative of biphenyl, where two fluorine atoms are substituted at the 2’ and 5’ positions of one of the phenyl rings, and an acetic acid group is attached to the 2-position of the other phenyl ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2’,5-Difluoro-[1,1’-biphenyl]-2-yl)acetic acid typically involves the Suzuki-Miyaura coupling reaction. This reaction is a palladium-catalyzed cross-coupling between an aryl halide and an organoboron compound. The general reaction conditions include the use of a palladium catalyst, a base, and a solvent such as toluene or ethanol. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and cost-effectiveness. This could include the use of continuous flow reactors and more efficient catalysts to enhance the reaction rate and selectivity .
Análisis De Reacciones Químicas
Types of Reactions
2-(2’,5-Difluoro-[1,1’-biphenyl]-2-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The acetic acid group can be oxidized to form corresponding carboxylic acids.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the acetic acid group would yield carboxylic acids, while reduction could produce alcohols .
Aplicaciones Científicas De Investigación
2-(2’,5-Difluoro-[1,1’-biphenyl]-2-yl)acetic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of new materials and pharmaceuticals.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: The compound can be used in the production of specialty chemicals and advanced materials.
Mecanismo De Acción
The mechanism by which 2-(2’,5-Difluoro-[1,1’-biphenyl]-2-yl)acetic acid exerts its effects involves interactions with specific molecular targets. The fluorine atoms enhance the compound’s ability to form hydrogen bonds and interact with biological molecules. This can lead to inhibition of enzymes or modulation of receptor activity. The acetic acid group can also participate in various biochemical pathways, contributing to the compound’s overall biological activity .
Comparación Con Compuestos Similares
Similar Compounds
2-(2’,4’-Difluoro-[1,1’-biphenyl]-4-yl)acetic acid: Similar structure but with different fluorine substitution pattern.
2-(2’,3’-Difluoro-[1,1’-biphenyl]-2-yl)acetic acid: Another isomer with fluorine atoms at different positions.
Uniqueness
2-(2’,5-Difluoro-[1,1’-biphenyl]-2-yl)acetic acid is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of fluorine atoms at the 2’ and 5’ positions can enhance the compound’s stability and its ability to interact with biological targets, making it a valuable compound in various research applications .
Propiedades
Fórmula molecular |
C14H10F2O2 |
|---|---|
Peso molecular |
248.22 g/mol |
Nombre IUPAC |
2-[4-fluoro-2-(2-fluorophenyl)phenyl]acetic acid |
InChI |
InChI=1S/C14H10F2O2/c15-10-6-5-9(7-14(17)18)12(8-10)11-3-1-2-4-13(11)16/h1-6,8H,7H2,(H,17,18) |
Clave InChI |
DVAJLODWRNUVSO-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C(=C1)C2=C(C=CC(=C2)F)CC(=O)O)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4-Amino-1-[2-deoxy-5-O-(4-methylbenzoyl)-beta-D-erythro-pentofuranosyl]-1,3,5-triazin-2(1H)-one](/img/structure/B12073317.png)
![6-(m-tolyl)-1H-pyrrolo[3,2-b]pyridine](/img/structure/B12073318.png)







![tert-butyl N-[2-amino-3-(oxan-3-yl)propyl]-N-methylcarbamate](/img/structure/B12073371.png)


